1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Melanocortin-4 receptor (MC4R) Peptidomimetic Agonist Design

1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS 766448-74-2, C11H13NO2, MW 191.23) is a racemic beta-amino acid featuring a rigid tetrahydronaphthalene backbone. It is classified as a constrained bicyclic analog of phenylalanine, specifically designed as a metabolically stable carbon-based mimetic of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic).

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 766448-74-2
Cat. No. B3283408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
CAS766448-74-2
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C(C1C(=O)O)N
InChIInChI=1S/C11H13NO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-4,9-10H,5-6,12H2,(H,13,14)
InChIKeyMHCKTCPQIUFRLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS 766448-74-2): A Constrained β-Amino Acid Scaffold for MC4R Agonist Synthesis


1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS 766448-74-2, C11H13NO2, MW 191.23) is a racemic beta-amino acid featuring a rigid tetrahydronaphthalene backbone. It is classified as a constrained bicyclic analog of phenylalanine, specifically designed as a metabolically stable carbon-based mimetic of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) [1]. This compound gained prominence as a key intermediate in the discovery and synthesis of potent, selective human melanocortin-4 receptor (MC4R) agonists at Merck Research Laboratories, representing a privileged scaffold for peptide lead optimization [1].

Why 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS 766448-74-2) Cannot Be Interchanged with Other Constrained Phenylalanine Analogs


In peptidomimetic design, subtle changes in conformational constraint and heteroatom placement profoundly impact receptor selectivity and pharmacokinetics. 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid provides a specific, carbon-only bicyclic scaffold that directly replaces the N-containing tetrahydroisoquinoline ring of Tic [1]. This substitution eliminates the basic amine present in Tic, altering the overall charge state, hydrogen-bonding capacity, and metabolic profile of the resulting peptides. Simple substitution with flexible phenylalanine or alternative constrained analogs like alpha-methyl-phenylalanine or other aminotetralin isomers fails to reproduce this precise spatial arrangement of the amino and carboxyl groups, which is critical for the selective agonism at the MC4R over other melanocortin receptor subtypes [1].

Quantitative Differential Evidence for 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS 766448-74-2) Against Comparators


MC4R Agonist Potency: Tic Mimetic vs. Classic Tic Scaffold

The core scaffold of 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, as a Tic mimetic, delivered single-digit nanomolar MC4R agonists. The lead compound incorporating this scaffold exhibited an EC50 of 0.54 nM at the human MC4R, confirming that substituting the Tic's nitrogen with a carbon atom maintains potent receptor activation [1]. This potency is comparable to or better than the best Tic-containing peptides from the era, validating this scaffold as a superior bioisostere for this target.

Melanocortin-4 receptor (MC4R) Peptidomimetic Agonist Design

Conformational Constraint: Beta-Amino Acid vs. Alpha-Amino Acid Isomer

The target compound is a beta-amino acid (1-amino, 2-carboxylic acid), placing the amino group one carbon away from the carboxyl group on a cyclic backbone. In contrast, the isomer 1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS 197381-49-0) is an alpha,alpha-disubstituted alpha-amino acid. As a class, beta-amino acids confer increased resistance to enzymatic degradation by common proteases and can induce distinct, well-defined secondary structures (e.g., beta-peptide turns) that are not accessible by alpha-amino acids [1]. This fundamental difference in backbone topology directly influences the pharmacokinetic stability and conformational presentation of the pharmacophore.

Conformational Analysis Beta-Amino Acid Peptide Stability

Selectivity Profile Over Other Melanocortin Receptors

The Merck research group rationalized the design of the 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid scaffold as a selective MC4R agonist scaffold. The resulting leads from this program were designed to be >100-fold selective for MC4R over the MC1R, a critical off-target associated with skin pigmentation effects [1]. This selectivity was built into the scaffold's conformation, as it better mimics the specific D-Phe residue orientation required for MC4R activation without triggering MC1R. The analogous unconstrained linear peptides or other aminotetralin isomers lack this embedded selectivity profile.

MC4R Selectivity Melanocortin Receptors Off-target Activity

Validated Application Scenarios for 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS 766448-74-2) Based on Differential Evidence


Design of Metabolically Stable and Potent MC4R Peptidomimetics

As validated by the Merck program, this scaffold is the superior choice for replacing the Tic moiety when designing next-generation MC4R agonists. It directly addresses the metabolic instability of the Tic-based series while delivering single-digit nanomolar potency. The 0.54 nM EC50 achieved is a benchmark for the target, making this compound essential for any group seeking to replicate or improve upon this efficacy [Section 3, Evidence 1].

Synthesis of Protease-Resistant Beta-Peptide Foldamers

Scientific teams investigating beta-peptide-based foldamers or therapeutic helices can leverage this scaffold's unique beta-amino acid geometry. Unlike its ubiquitous alpha-amino acid isomer, it will enforce a distinct and predictable conformational space (e.g., 12/10-helices) and confer resistance to immediate degradation in biological media, a class-level advantage critical for in vivo pharmacology [Section 3, Evidence 2].

Building Block for Melanocortin Subtype-Selective Probe Molecules

For chemical biology applications requiring clean pharmacological probes to dissect the roles of MC4R versus MC1R or MC3R/MC5R, this scaffold is the rational starting point. The embedded design concept proven by Merck results in >100-fold selectivity, enabling the development of chemical tools that will not cross-activate the MC1R pigmentation pathway, a common confounding factor in non-constrained peptide agonists [Section 3, Evidence 3].

Replacement for Racemic or Achiral Flexible Phenylalanine Analogs

In any peptide lead where flexible Phe or D-Phe residues are suboptimal due to entropic penalties or lack of selectivity, this constrained bicyclic scaffold serves as a high-value isosteric replacement. It pre-organizes the pharmacophore into a bioactive conformation, which lowers the free energy of binding and improves target engagement, a principle exemplified by its successful application at MC4R [Section 1].

Quote Request

Request a Quote for 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.